N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide
Overview
Description
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide works by inhibiting the activity of a specific protein called Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK, N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide disrupts this signaling pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide has been shown to have immunomodulatory effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide has been shown to be effective against cancer cells that are resistant to other therapies. However, one limitation of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions that could be explored in the development of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide as a therapeutic agent. One potential direction is the combination of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide with other drugs to enhance its anti-cancer activity. Another direction is the development of new formulations of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide that could improve its pharmacokinetic properties and increase its effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide and its potential role in the treatment of various types of cancer.
Scientific Research Applications
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are essential for their survival. This compound has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-4-ethoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4/c1-2-35-25-12-7-19(17-24(25)31(33)34)26(32)28-21-8-10-22(11-9-21)30-15-13-29(14-16-30)18-20-5-3-4-6-23(20)27/h3-12,17H,2,13-16,18H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWPMYJKFRDVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.